Several benzothiazole and piperazine derivatives exhibit potent anticonvulsant activity. For example, N-(6-substituted benzo[d]thiazol-2-yl)-2-(4-substitued piperazinyl)acetamide derivatives display significant protection against seizures in animal models. []
Certain derivatives exhibit promising antimicrobial activity against various bacterial and fungal strains. For instance, bromo-substituted phenyl groups on the piperidine ring of (E)-(4-(2-(benzo [d] thiazol-2-yl) hydrazono)-3-methyl-2,6-diphenylpiperidin-1-yl)(phenyl) methanone derivatives contribute to enhanced antibacterial activity against K. pneumoniae and B. cereus. []
Copper(II)-sulfonamide complexes incorporating benzothiazole moieties demonstrate antiproliferative activity against human cancer cell lines, inducing cell death primarily through apoptosis. []
Molecular docking studies suggest that N-(1-(benzo[d]thiazol-2-ylamino)-2,2,2-trichloroethyl)carboxamides have the potential to act as A2A receptor antagonists, potentially offering therapeutic benefits in related neurological conditions. []
Piperazinylpyrimidine analogues with benzothiazole substituents show potent TRPV1 receptor antagonist activity. These compounds effectively block TRPV1-mediated physiological responses, including pain sensation. []
2,4-di[(hetero)-arylamino]-pyrimidine derivatives with specific substituents have been identified as inhibitors of ZAP-70 and SYK kinases, potentially offering therapeutic opportunities in immune system regulation. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2